5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of anthranilic acid hydrazide with 1,1’-carbonyldiimidazole in tetrahydrofuran (THF). This reaction yields 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-one, which can be further converted to the thione derivative by heating above its melting point .
Another method involves the reaction of 1-o-aminobenzoyl-4,4-dimethylsemicarbazide with dimethylformamide (DMF), which eliminates methylamine and forms the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can convert the thione group to other functional groups.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
These compounds share the oxadiazole core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
IUPAC Name |
5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDCSVJMSVSGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357898 |
Source
|
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32058-76-7 |
Source
|
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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